8-Methyl-5,8-diazaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-5-9-8(7-10)3-2-4-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBNUPZVTJUFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Functionalization of 8 Methyl 5,8 Diazaspiro 3.5 Nonane
Selective Derivatization of Nitrogen Centers: A Theoretical Postulation
The selective functionalization of the two distinct nitrogen atoms within the 8-Methyl-5,8-diazaspiro[3.5]nonane scaffold is a key area for potential synthetic exploration. The tertiary amine at the 8-position, bearing a methyl group, and the secondary amine at the 5-position offer different reactivity profiles that could be exploited for differential derivatization.
Differential Protection and Deprotection Strategies for Amine Functionalities
In the realm of synthetic organic chemistry, the differential protection of amines is a cornerstone for the regioselective functionalization of polyamino compounds. For this compound, one could envision the selective protection of the less sterically hindered secondary amine at the 5-position. Common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) could potentially be introduced under standard conditions. The subsequent deprotection would then allow for further manipulation of this nitrogen center. However, no published studies were found that specifically detail these protection and deprotection strategies for this compound.
Site-Selective Amidation and Alkylation Reactions
Following a potential selective protection strategy, the unmasked amine could undergo site-selective amidation or alkylation. For instance, if the secondary amine at the 5-position were protected, the tertiary amine at the 8-position would be the primary site for reactions such as quaternization with alkyl halides. Conversely, protection of the tertiary amine is less common but could theoretically allow for selective acylation or alkylation of the secondary amine. The successful application of such site-selective reactions would be highly dependent on the careful choice of reagents and reaction conditions to overcome the potential for competing side reactions. At present, there is a lack of empirical data to support these theoretical pathways for this compound.
Ring-Opening and Rearrangement Chemistry of the Spiro[3.5]nonane System
The spirocyclic core of this compound, featuring a four-membered azetidine (B1206935) ring fused to a six-membered piperidine (B6355638) ring, presents an intriguing target for ring-opening and rearrangement reactions. The inherent ring strain of the azetidine ring could make it susceptible to nucleophilic attack or acid-catalyzed cleavage, potentially leading to novel acyclic or macrocyclic structures. Similarly, rearrangement reactions, possibly under thermal or photochemical conditions, could lead to the formation of different heterocyclic systems. Despite these possibilities, the scientific literature does not currently contain reports of such investigations into the ring-opening or rearrangement chemistry of this compound.
Peripheral Functionalization for Structural Elaboration
Beyond the nitrogen centers, the carbon skeleton of the spiro[3.5]nonane system offers positions for peripheral functionalization. This could involve C-H activation strategies or the introduction of functional groups on the alicyclic rings. Such modifications would enable the synthesis of a diverse library of analogs with potentially unique three-dimensional shapes and biological activities. The development of methods for the controlled and selective functionalization of the carbon framework would be a valuable contribution to the chemistry of this class of compounds. Unfortunately, specific examples or methodologies for the peripheral functionalization of this compound remain undocumented in peer-reviewed sources.
An in-depth analysis of the spectroscopic and structural properties of this compound is essential for its unambiguous identification and the characterization of its three-dimensional structure. This article details the application of advanced analytical techniques to elucidate the molecular architecture of this spirocyclic compound.
Computational and Theoretical Investigations into 8 Methyl 5,8 Diazaspiro 3.5 Nonane
Quantum Chemical Calculations of Electronic Structure and Energetics
Detailed quantum chemical calculations for 8-methyl-5,8-diazaspiro[3.5]nonane are not extensively available in publicly accessible literature. However, based on the general principles of quantum chemistry and the known properties of similar amine and spirocyclic structures, a theoretical profile can be constructed. The electronic structure is fundamentally characterized by the distribution of electron density, which is significantly influenced by the electronegative nitrogen atoms and the geometry of the spirocyclic framework.
Energetic properties, such as the heat of formation and ionization potential, can be predicted using computational methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory). While specific values for this compound are not published, they are expected to be comparable to other methylated cyclic diamines.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic |
| Highest Occupied Molecular Orbital (HOMO) | Localized on the nitrogen lone pairs |
| Lowest Unoccupied Molecular Orbital (LUMO) | Associated with σ* anti-bonding orbitals of C-N and C-C bonds |
| Dipole Moment | Non-zero, influenced by the methyl group and ring conformation |
| Ionization Potential | Expected to be in the range of similar cyclic amines |
Conformational Analysis and Dynamic Behavior of the Spirocyclic Core
The spirocyclic core of this compound, consisting of a cyclobutane (B1203170) ring fused to a piperazine (B1678402) ring at a single carbon atom, imposes significant conformational constraints. The cyclobutane ring is known to exhibit a puckered conformation to relieve ring strain. The six-membered piperazine ring typically adopts a chair conformation, which is the most stable arrangement.
The dynamic behavior of this molecule would involve the interplay between the puckering of the four-membered ring and the chair-boat interconversion of the six-membered ring. The presence of the methyl group on a nitrogen atom within the piperazine ring can lead to different stereoisomers (axial vs. equatorial methyl group), each with distinct energetic profiles and populations at equilibrium. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations would be instrumental in exploring the potential energy surface and identifying the most stable conformers and the energy barriers between them.
Table 2: Possible Conformations of the Spirocyclic Core
| Ring | Predominant Conformation | Notes |
| Cyclobutane | Puckered | To alleviate angle and torsional strain. |
| Piperazine | Chair | The methyl group can be in an axial or equatorial position, leading to different conformers. |
Molecular Docking and Binding Energy Predictions for Molecular Interactions
While no specific molecular docking studies featuring this compound are found in the surveyed literature, its structural motifs suggest potential applications in medicinal chemistry. Diazaspiro[3.5]nonane scaffolds are of interest as they can present functional groups in a well-defined three-dimensional orientation, making them suitable for interacting with biological targets such as enzymes and receptors.
Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with various protein targets. The nitrogen atoms can act as hydrogen bond acceptors, and the protonated form can act as a hydrogen bond donor. The spirocyclic core provides a rigid scaffold that can fit into specific binding pockets. The binding energy, a key output of docking studies, would quantify the strength of the interaction and help in prioritizing this compound for further experimental validation.
Reaction Mechanism Elucidation Through Computational Transition State Analysis
Computational transition state analysis is a powerful tool to investigate the mechanisms of chemical reactions. For this compound, potential reactions for study could include N-alkylation, N-acylation, or reactions involving the cyclobutane ring.
Transition state theory, combined with quantum chemical calculations, allows for the location of transition state structures on the potential energy surface and the calculation of activation energies. This information provides a detailed understanding of the reaction pathway and the factors that control the reaction rate. For instance, the relative reactivity of the two nitrogen atoms (the methylated vs. the non-methylated one) towards an electrophile could be computationally investigated by comparing the activation barriers for the two possible reaction pathways.
In Silico Structure-Activity Relationship (SAR) Profiling
In silico Structure-Activity Relationship (SAR) profiling is a computational approach used to predict the biological activity of a molecule based on its chemical structure. For this compound, this would involve using computational models that have been trained on datasets of compounds with known activities against specific biological targets.
By calculating a set of molecular descriptors for this compound (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices), its potential activity can be predicted. This approach is valuable in the early stages of drug discovery for screening large libraries of virtual compounds and identifying promising candidates. However, without existing experimental data for this specific compound or a closely related series, any in silico SAR prediction would be purely speculative.
Applications in Contemporary Organic Synthesis and Chemical Biology
Utility as a Privileged Scaffold and Building Block in Complex Molecular Synthesis
The diazaspiro[3.5]nonane framework is increasingly recognized as a privileged scaffold in medicinal chemistry. Its spirocyclic nature imparts a well-defined three-dimensional geometry that can be exploited to orient substituents into specific vectors of chemical space, a desirable trait for optimizing interactions with biological targets. The synthesis of complex molecules often relies on versatile building blocks that can be readily functionalized.
Researchers have developed efficient synthetic routes to access orthogonally protected diazaspiroalkanes, including 2,6-diazaspiro[3.5]nonane. researchgate.netsci-hub.mk These building blocks, with their distinct protective groups on each nitrogen atom, allow for selective chemical transformations, enabling the stepwise introduction of different functionalities. This modular approach is crucial for the construction of complex pharmaceutical agents and diverse chemical libraries. researchgate.net
For example, the 7-azaspiro[3.5]nonane core, a close structural relative, has been utilized as a central scaffold in the design and synthesis of potent agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In these efforts, the spirocyclic core served as a rigid anchor for the attachment of various aryl and capping groups, leading to the identification of optimized drug candidates with favorable pharmacokinetic profiles. nih.gov Similarly, functionalized derivatives of related spirocyclic amino acids like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized on a multi-gram scale, highlighting their applicability as building blocks for drug design. univ.kiev.uauniv.kiev.ua The synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, further illustrates the utility of methylated spirocyclic structures as privileged scaffolds for compounds with pharmacological potential. mdpi.com
The strategic incorporation of the 8-Methyl-5,8-diazaspiro[3.5]nonane motif or its derivatives allows chemists to construct novel molecular architectures with enhanced sp³ character, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry.
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved using chiral ligands that coordinate to a metal center, creating a chiral environment that directs the outcome of the catalytic reaction. Spirocyclic structures are highly valued in ligand design because their rigid conformation can create a well-defined and effective chiral pocket around the metal catalyst.
While the application of chiral spiro ligands in asymmetric catalysis is a burgeoning field with many successful examples, the specific use of this compound in this context is not extensively documented in peer-reviewed literature. However, the principles of ligand design suggest its potential. The diamine functionality of the scaffold is suitable for forming stable complexes with a variety of transition metals used in catalysis, such as rhodium, palladium, and ruthenium. mdpi.comunica.itresearchgate.netrsc.org
For a compound like this compound to be used as a chiral ligand, it would first need to be resolved into its individual enantiomers. Once obtained in an enantiomerically pure form, it could be employed directly or further functionalized, for instance, by attaching phosphine (B1218219) groups to the nitrogen atoms to create powerful pincer or bidentate ligands. The inherent chirality and rigidity of the spiro backbone would be key to inducing high levels of enantioselectivity in catalytic transformations.
Numerous other types of spirocyclic compounds have been successfully developed into highly effective ligands. For example, chiral spiro bisphosphinite and bisphosphinamidite ligands have shown high enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net This success with other spiro frameworks underscores the potential of the diazaspiro[3.5]nonane core as a promising, albeit currently underexplored, scaffold for the development of new chiral ligands. researchgate.netnih.gov
Design and Synthesis of Chemically Diverse Compound Libraries Incorporating the Spirocyclic Amine Motif
The generation of compound libraries containing structurally diverse yet related molecules is a fundamental strategy in drug discovery for identifying new lead compounds. The this compound motif, with its two distinct nitrogen atoms, provides an excellent foundation for building such libraries. The secondary amine can be functionalized, while the tertiary amine of the N-methyl group remains, or the parent 5,8-diazaspiro[3.5]nonane can be used for differential functionalization at both nitrogens.
A powerful demonstration of this concept is the microwave-assisted synthesis of a library of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govnih.gov In this work, a multicomponent reaction involving 1-methylpiperidin-4-one (a related methylated cyclic ketone) was used to rapidly generate a core spirocyclic intermediate. nih.govnih.gov This intermediate was then treated with a variety of aldehydes to produce a library of Schiff bases, demonstrating how a single methylated spiro-core can give rise to a multitude of derivatives. nih.govnih.gov The microwave-assisted approach was noted to be significantly more efficient than conventional methods, yielding products in higher yields and in a fraction of the time. nih.govnih.gov
This approach highlights the synthetic tractability of methylated spirocyclic amines for library generation. The resulting compounds can then be screened for biological activity, as was the case in the aforementioned study where the synthesized library was tested for antimicrobial and antitubercular properties. nih.govnih.gov
Table 1: Synthesis of a Spirocyclic Amine Library This table is an illustrative example based on the principles described in the literature for related spirocyclic compounds.
| Entry | Core Scaffold | Reagent | Reaction Type | Library Feature |
| 1 | 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | Benzaldehyde | Schiff Base Formation | Aromatic substituent |
| 2 | 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 4-Chlorobenzaldehyde | Schiff Base Formation | Electron-withdrawing group |
| 3 | 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 4-Methoxybenzaldehyde | Schiff Base Formation | Electron-donating group |
| 4 | 8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine | 2-Furaldehyde | Schiff Base Formation | Heterocyclic substituent |
Exploration of Spirodiamines as Bioisosteric Replacements in Lead Optimization
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.govu-tokyo.ac.jpnih.gov This technique is used to fine-tune the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and target affinity, without drastically altering its core binding interactions. nih.gov
The diazaspiro[3.5]nonane scaffold has emerged as a highly effective bioisostere for the piperazine (B1678402) ring, a motif commonly found in many FDA-approved drugs. nih.govnih.govresearchgate.netenamine.net While piperazine is a valuable and versatile scaffold, its flexible nature and potential for metabolic liabilities or off-target effects can be problematic. The rigid, sp³-rich structure of diazaspiro[3.5]nonane offers a compelling alternative.
A key study demonstrated this principle by replacing the piperazine core in the PARP inhibitor olaparib (B1684210) with various diazaspiro systems, including 2,7-diazaspiro[3.5]nonane. nih.gov This bioisosteric replacement led to the development of new analogues, with some, like compound 10e in the study, retaining potent PARP-1 inhibition while exhibiting reduced cytotoxicity compared to the parent drug. nih.govenamine.net This suggests that the spiro-core can serve as a viable structural surrogate for piperazine, potentially leading to safer or more effective therapeutics. nih.gov
In another study focused on developing ligands for the σ2 receptor, replacing a piperazine moiety with diazaspiroalkanes was explored. nih.govresearchgate.net Although in this specific case the substitution led to a general reduction in affinity for the target receptor, it successfully demonstrated the principle of using spirodiamines to probe the structural requirements of a binding pocket and to modulate receptor selectivity. nih.govresearchgate.net The findings from these and other studies confirm that diazaspiro[3.5]nonane and its derivatives are valuable tools for lead optimization, enabling chemists to navigate new chemical space and improve the drug-like properties of lead compounds. uniba.it
Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement This table presents a conceptual comparison based on general principles discussed in the cited literature.
| Feature | Piperazine | 5,8-Diazaspiro[3.5]nonane | Advantage of Spiro-Core |
| Structure | Flexible, six-membered ring | Rigid, two fused rings | Conformational restriction, predictable substituent vectors |
| Lipophilicity (logP) | Generally lower | Often higher (more sp³ character) | Can modulate solubility and membrane permeability |
| Metabolic Stability | Potential for N-dealkylation | Often improved due to steric hindrance | May reduce metabolic clearance, improving half-life |
| Novelty | Common scaffold | Less common, offers novel IP space | Opportunity for new patents and first-in-class drugs |
Development of Molecular Probes for Biochemical Pathway Interrogation
Molecular probes, particularly fluorescent probes, are indispensable tools in chemical biology for visualizing and understanding complex biological processes within living cells. nih.gov The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition element that interacts with a specific target, such as an enzyme or a small molecule. The interaction event triggers a change in the fluorescence signal, allowing for detection.
Spirocyclic structures have been cleverly employed in the design of "off-on" fluorescent probes. nih.gov In these systems, the probe exists in a non-fluorescent, closed spirocyclic form. nih.gov A specific chemical or enzymatic reaction cleaves a trigger group, causing the spirocycle to open and release a highly fluorescent, non-spirocyclic molecule. This mechanism provides a very low background signal and a high-contrast fluorescent turn-on, which is ideal for sensitive detection. nih.gov
While specific examples of probes built directly from this compound are not widely reported, its structural features make it a candidate for such applications. The diamine core could serve as a recognition element for specific metal ions or as a reactive handle for detecting certain analytes. For instance, one of the nitrogen atoms could be attached to a fluorophore like a coumarin (B35378) or BODIPY dye. The other nitrogen could be part of a reactive group designed to interact with a target analyte. This interaction could induce a conformational change or an electronic perturbation that modulates the fluorescence output of the probe.
The development of fluorescent probes often requires a modular synthesis that allows for the easy combination of a recognition unit and a signaling unit. researchgate.netrndsystems.com The synthetic accessibility of functionalized diazaspiro[3.5]nonane building blocks makes them suitable platforms for constructing novel molecular probes to interrogate a wide range of biochemical pathways.
Advanced Mechanistic Studies on 8 Methyl 5,8 Diazaspiro 3.5 Nonane Interactions
In Vitro Molecular-Level Interactions with Biological Macromolecules (e.g., Enzyme Inhibition Kinetics, Receptor Binding)
Currently, there is no specific, publicly accessible research detailing the in vitro molecular-level interactions of 8-Methyl-5,8-diazaspiro[3.5]nonane with biological macromolecules. Studies of this nature would typically involve assessing the compound's ability to modulate the function of specific enzymes or receptors.
Enzyme Inhibition Kinetics: To characterize the potential inhibitory effects of this compound on a target enzyme, researchers would perform a series of kinetic assays. These experiments would determine key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This data would be crucial in understanding the compound's potency and mode of action at the enzymatic level.
Receptor Binding Assays: Similarly, radioligand binding assays or other equivalent techniques would be employed to determine the affinity of this compound for specific receptors. These studies would yield dissociation constants (Kd) that quantify the strength of the interaction between the compound and its putative receptor target.
At present, no such data tables for this compound are available in the scientific literature.
Structural Biology Approaches to Characterize Ligand-Target Complexes (e.g., Co-crystallography, Cryo-EM)
The three-dimensional structure of this compound bound to a biological target would provide invaluable insights into its mechanism of action. Techniques such as X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are the gold standard for visualizing these interactions at an atomic level.
Co-crystallography: This technique would involve crystallizing a target protein in the presence of this compound. Successful crystallization and subsequent X-ray diffraction analysis would reveal the precise binding pocket, the orientation of the compound within it, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Cryo-EM: For larger protein complexes or targets that are difficult to crystallize, Cryo-EM would be an alternative structural biology approach. This method involves flash-freezing the ligand-target complex in vitreous ice and imaging the individual particles with an electron microscope to reconstruct a high-resolution 3D map.
A search of structural databases, such as the Protein Data Bank (PDB), did not yield any entries for complexes containing this compound.
Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To complement kinetic and structural data, biophysical techniques are used to characterize the thermodynamics and real-time kinetics of binding events.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This powerful technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. It measures the change in the refractive index at the surface of a sensor chip as an analyte (e.g., this compound) flows over and binds to an immobilized ligand (e.g., a target protein). SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
No published studies employing ITC or SPR to investigate the binding of this compound to any biological target could be identified.
Future Research Directions and Translational Perspectives
The unique structural and chemical properties of 8-Methyl-5,8-diazaspiro[3.5]nonane position it as a valuable scaffold for future exploration in medicinal chemistry, materials science, and catalysis. The following sections outline prospective research avenues that could unlock the full potential of this and related diazaspirocyclic systems.
Q & A
How can structure-activity relationship (SAR) studies be designed for 8-Methyl-5,8-diazaspiro[3.5]nonane derivatives targeting Sigma receptors?
Level: Advanced
Methodological Answer:
SAR studies require systematic modification of the spirocyclic scaffold, focusing on substituents at positions 2, 5, and 7. For example:
- Substituent Variation : Introduce alkyl, aryl, or heterocyclic groups to assess steric/electronic effects on binding affinity. Derivatives like tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS 1367777-12-5) can be synthesized to evaluate protective group strategies .
- Binding Assays : Use competitive radioligand displacement assays (e.g., against σ1R and σ2R) to measure Ki values. Evidence shows that 2,7-diazaspiro[3.5]nonane derivatives exhibit Ki values as low as 2.7 nM for σ1R .
- Computational Modeling : Employ molecular docking (e.g., with σ1R crystal structures) to predict binding modes and guide structural optimization .
What analytical techniques are critical for validating the purity and structure of synthesized this compound derivatives?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, spirocyclic protons exhibit distinct splitting patterns due to restricted rotation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for air-sensitive derivatives (e.g., dihydrochloride salts) .
- HPLC Purity Analysis : Use reverse-phase columns (e.g., Chromolith®) with UV detection to ensure >95% purity, critical for pharmacological assays .
How can contradictions in reported binding affinities of spirocyclic compounds across studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay conditions or functional profiles (agonist vs. antagonist). Strategies include:
- Standardized Assay Protocols : Use identical cell lines (e.g., CHO-K1 expressing human σ1R) and reference ligands (e.g., BD-1063) to minimize variability .
- Functional Profiling : Perform calcium flux or cAMP assays to distinguish intrinsic activity (e.g., compound 4b vs. 5b in σ1R antagonism) .
- Meta-Analysis : Compare computational data (e.g., molecular dynamics simulations) with experimental Ki values to identify structural outliers .
What in vitro models are suitable for assessing the pharmacological activity of this compound derivatives?
Level: Intermediate
Methodological Answer:
- σ Receptor Binding : Use transfected HEK-293 cells overexpressing σ1R/σ2R for ligand displacement assays .
- Neuropathic Pain Models : Evaluate antiallodynic effects in dorsal root ganglion (DRG) neurons via capsaicin-induced calcium influx assays .
- Cytotoxicity Screening : Employ MTT assays in HepG2 cells to rule out hepatotoxicity, particularly for derivatives with reactive substituents .
How can computational methods be integrated into the design of this compound-based ligands?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with σ1R PDB structures (e.g., 6DK1) to prioritize substituents with optimal hydrophobic/π-π interactions .
- MD Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of key residues (e.g., Glu172 in σ1R) .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate electronic parameters (e.g., Hammett σ) with binding data .
What strategies are effective for introducing protective groups during the synthesis of this compound derivatives?
Level: Intermediate
Methodological Answer:
- Boc Protection : Use tert-butyl dicarbonate to protect secondary amines (e.g., tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) under basic conditions (pH 9–10) .
- Acid Sensitivity : Avoid HCl-mediated deprotection for Boc groups; opt for TFA in dichloromethane to prevent scaffold degradation .
How can metabolic stability and toxicity of this compound derivatives be assessed preclinically?
Level: Advanced
Methodological Answer:
- Microsomal Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .
- Reactive Metabolite Screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
- Ames Test : Evaluate mutagenicity in TA98/Salmonella strains for early toxicity red flags .
What protocols ensure the stability of this compound dihydrochloride during storage?
Level: Basic
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, amber vials under argon to prevent hydrolysis .
- Humidity Control : Use desiccants (e.g., silica gel) in containers to maintain <10% relative humidity .
- Stability Monitoring : Perform quarterly HPLC analyses to detect degradation products (e.g., free base formation) .
How are neuropathic pain models used to evaluate this compound derivatives in vivo?
Level: Advanced
Methodological Answer:
- Chronic Constriction Injury (CCI) Model : Administer derivatives (e.g., 20 mg/kg i.p.) and measure mechanical allodynia via von Frey filaments. Antagonism is confirmed via PRE-084 reversal tests .
- Dose Optimization : Conduct dose-response studies (10–40 mg/kg) to identify the ED50, comparing efficacy to BD-1063 .
What are best practices for handling air-sensitive this compound derivatives?
Level: Intermediate
Methodological Answer:
- Inert Atmosphere : Use gloveboxes (N2/Ar) for weighing and reactions to prevent oxidation .
- Non-Sparking Tools : Employ brass spatulas and grounded containers during transfers to mitigate static ignition risks .
- Emergency Protocols : Train personnel in spill management (e.g., neutralization with 1 M NaOH) and eyewash station use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
